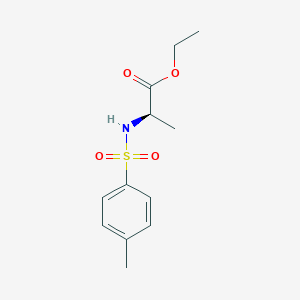

Ethyl tosyl-D-alaninate

説明

Structure

3D Structure

特性

分子式 |

C12H17NO4S |

|---|---|

分子量 |

271.33 g/mol |

IUPAC名 |

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |

InChIキー |

RJYNKHXDNVWWHC-SNVBAGLBSA-N |

異性体SMILES |

CCOC(=O)[C@@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |

正規SMILES |

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |

製品の起源 |

United States |

Synthetic Routes to Ethyl Tosyl D Alaninate and Analogous N Tosyl α Amino Acid Esters

Established Direct Tosylation and Esterification Protocols

The most straightforward methods for preparing Ethyl tosyl-D-alaninate involve a two-step sequence of N-tosylation and O-esterification, which can be performed in either order starting from the D-alanine scaffold.

Synthesis from D-Alanine Precursors

The synthesis typically commences with the protection of the amino group of D-alanine using p-toluenesulfonyl chloride (tosyl chloride, TsCl). This reaction is a standard procedure for the N-protection of amino acids. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Following the successful N-tosylation to yield N-tosyl-D-alanine, the subsequent step is the esterification of the carboxylic acid moiety. The Fischer esterification is a common and classical method, involving the reaction of the N-tosylated amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess ethanol as the solvent to shift the equilibrium towards the product.

An alternative to strong acid catalysis for the esterification step is the use of thionyl chloride in ethanol. chemicalbook.com This method proceeds via the in-situ formation of an acyl chloride intermediate, which is highly reactive towards the alcohol, leading to the desired ethyl ester.

| Step | Reagents | Typical Conditions | Purpose |

| N-Tosylation | D-Alanine, p-Toluenesulfonyl Chloride (TsCl) | Aqueous base (e.g., NaOH, Na2CO3) or organic base (e.g., Pyridine) in an appropriate solvent. | Protection of the amino group with a tosyl group. |

| Esterification | N-Tosyl-D-Alanine, Ethanol | Acid catalyst (e.g., H2SO4, HCl) with refluxing ethanol (Fischer Esterification). masterorganicchemistry.com | Conversion of the carboxylic acid to its ethyl ester. |

Esterification of N-Tosylated Alanine (B10760859) Derivatives

In this approach, commercially available or pre-synthesized N-tosyl-D-alanine serves as the starting material. The primary transformation is the esterification of the carboxylic acid. While the Fischer esterification remains a viable option, other methods are employed to achieve this transformation, particularly under milder conditions.

Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used. orgsyn.org In this method, DCC activates the carboxylic acid group of N-tosyl-D-alanine, facilitating nucleophilic attack by ethanol. The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds at room temperature, avoiding the harsh acidic conditions of the Fischer method. orgsyn.org A significant drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which must be removed by filtration.

Other reagents, such as trimethylchlorosilane (TMSCl) in methanol, have been shown to be effective for the esterification of amino acids and can be adapted for N-tosylated derivatives. researchgate.net

Exploration of Alternative and Convergent Synthetic Strategies

Beyond the direct sequential methods, alternative strategies offer different advantages, such as improved stereocontrol or the use of different starting materials.

Indirect Approaches via Derivatized Amino Acids

Indirect routes may involve the use of more complex starting materials where the amino and carboxyl groups are manipulated as part of a larger molecular framework. One such conceptual approach is the biocatalytic reductive amination of α-ketoesters. nih.gov In this strategy, an α-ketoester, such as ethyl pyruvate, could be reacted with a tosyl-protected amine source in the presence of an imine reductase enzyme. This method offers the potential for high enantioselectivity in a single step.

Another indirect strategy involves the transformation of other amino acid derivatives. For instance, N-tosylated amino acids can be reduced to N-tosylated amino alcohols. nih.gov These intermediates can then undergo further transformations, potentially being re-oxidized and esterified to form the target compound, although this represents a longer, less direct route.

Preparation of Tosylate-Activated Precursors for Subsequent Transformations

The tosyl group is not only a robust protecting group for amines but also an excellent activating group when converted into a tosylate ester from an alcohol. This functionality can be exploited in convergent syntheses.

A hypothetical convergent synthesis could start from a chiral precursor like ethyl D-lactate. The hydroxyl group of ethyl D-lactate can be converted into a good leaving group by reaction with tosyl chloride in the presence of a base like pyridine (B92270). khanacademy.org This forms ethyl 2-(tosyloxy)propanoate. Subsequent reaction of this activated precursor with a suitable nitrogen nucleophile, such as tosylamide under basic conditions, could yield Ethyl tosyl-D-alaninate via an SN2 reaction. This approach builds the molecule by forming the C-N bond last.

| Precursor | Activating Reagent | Intermediate | Subsequent Reaction |

| Ethyl D-Lactate | p-Toluenesulfonyl Chloride | Ethyl 2-(tosyloxy)propanoate | Nucleophilic substitution with a nitrogen source (e.g., tosylamide). |

| N-Boc-D-serine ethyl ester | p-Toluenesulfonyl Chloride | N-Boc-O-tosyl-D-serine ethyl ester | Reduction and subsequent transformation. |

Reaction Condition Optimization and Process Intensification

The efficiency of any synthetic route to Ethyl tosyl-D-alaninate is highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing yield, minimizing reaction times, and ensuring high purity of the final product.

For the N-tosylation step, key variables include the choice of base, solvent, temperature, and stoichiometry. The use of an inorganic base like sodium hydroxide (B78521) in a biphasic system or an organic base like pyridine can influence the rate and completeness of the reaction.

For the esterification step, optimization depends heavily on the chosen method:

Fischer Esterification : The concentration of the acid catalyst, reaction temperature, and effective removal of water (a byproduct) are critical parameters to control the reaction equilibrium. masterorganicchemistry.com

DCC/DMAP Coupling : The stoichiometry of the coupling agents and the choice of a non-protic solvent are important. Temperature control is necessary to prevent side reactions, such as the formation of N-acylurea. orgsyn.org

Enzymatic Synthesis : In biocatalytic methods, parameters such as pH, temperature, enzyme loading, and substrate molar ratio are crucial for optimal enzyme activity and reaction yield. mdpi.com

Process intensification techniques, such as the use of microwave irradiation, have been shown to accelerate esterification reactions, potentially reducing reaction times from hours to minutes. mdpi.com Similarly, flow chemistry setups can offer better control over reaction parameters and facilitate easier scale-up and purification.

The table below summarizes key optimization parameters for the direct synthesis pathway.

| Parameter | N-Tosylation | Esterification (Fischer) | Esterification (DCC Coupling) |

| Solvent | Water, Dichloromethane (B109758), THF | Excess Ethanol | Dichloromethane, THF, Acetonitrile (B52724) |

| Base/Catalyst | NaOH, Pyridine, Triethylamine | H2SO4, TsOH, HCl | DMAP, 4-Pyrrolidinopyridine |

| Temperature | 0 °C to Room Temperature | Reflux | 0 °C to Room Temperature |

| Key Considerations | Control of pH, slow addition of TsCl. | Removal of water, excess alcohol. | Stoichiometry of DCC, removal of DCU byproduct. |

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of N-tosylated amino acid derivatives, significantly impacting reaction rates, yields, and chemoselectivity. The tosylation of an amino group, typically achieved using p-toluenesulfonyl chloride (tosyl chloride), is often performed under Schotten-Baumann conditions. wikipedia.org These conditions traditionally involve a two-phase system, comprising an organic solvent and an aqueous base solution. wikipedia.orgiitk.ac.in

Research into the synthesis of analogous N-tosyl compounds, such as N-tosyl aziridines derived from amino alcohols, provides valuable insights into the effects of different solvent systems. A comparative study highlights the distinct outcomes when using a biphasic water/dichloromethane system versus a monophasic acetonitrile system. nih.gov

In one approach (Method A), the reaction is conducted in acetonitrile with potassium carbonate as the base. In a contrasting approach (Method B), a biphasic system of water and dichloromethane is used with potassium hydroxide as the base. nih.gov The results indicate that the optimal solvent system is highly dependent on the steric hindrance of the substrate.

For less sterically hindered amino alcohols, the biphasic water/dichloromethane system (Method B) provides superior or equivalent yields in significantly shorter reaction times (30 minutes vs. 6 hours). nih.gov The vigorous stirring in this system facilitates the reaction at the interface of the two phases. Conversely, for more sterically hindered substrates, the reaction in acetonitrile (Method A) results in higher yields. This is likely because the tosylation step is complicated by steric hindrance in the biphasic system, whereas the longer reaction time in the homogeneous acetonitrile solution allows the reaction to proceed to completion. nih.gov However, a drawback of the prolonged reaction time in acetonitrile for smaller substrates is the potential for polymerization of the product. nih.gov

| Substrate (Amino Alcohol derived from) | Method A Yield (%) (Acetonitrile/K₂CO₃) | Method B Yield (%) (Water/CH₂Cl₂/KOH) |

| Alanine (alaninol) | 73 | 81 |

| Valine (valinol) | 89 | 85 |

| Leucine (leucinol) | 94 | 88 |

| Phenylalanine (phenylalaninol) | 91 | 82 |

Data adapted from a study on the synthesis of N-tosyl aziridines from (S)-amino alcohols. nih.gov

Temperature and Kinetic Control in Tosylation and Esterification

Temperature is a critical parameter that governs the rate and outcome of chemical reactions, including the tosylation and esterification steps in the synthesis of compounds like ethyl tosyl-D-alaninate. By modulating the reaction temperature, it is possible to exert kinetic or thermodynamic control over the product distribution, especially when competing reaction pathways exist. wikipedia.org

Kinetic control is favored at lower temperatures. Under these conditions, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will be the major product, even if it is not the most stable. libretexts.orglibretexts.org The reaction is effectively irreversible at these low temperatures. libretexts.orgThermodynamic control , conversely, is favored at higher temperatures, which provide enough energy to overcome the activation barriers of multiple reaction pathways and allow an equilibrium to be established. wikipedia.orglibretexts.org Over longer reaction times, the most stable product (the thermodynamic product) will predominate in the final mixture. wikipedia.org

In the context of synthesizing N-tosyl-α-amino acid esters, temperature can influence several aspects:

Rate of Reaction: Esterification of N-protected amino acids, for example, is often conducted at elevated temperatures, ranging from 50°C to 120°C, to ensure a reasonable reaction rate. nih.gov

Side Reactions: High temperatures can promote undesirable side reactions. In the synthesis of related compounds, warming a reaction from 0°C to 65°C led to complete isomerization of a (Z)-alkene to the more stable (E)-isomer, a classic example of a thermodynamically controlled side reaction. rsc.org Similarly, degradation of the cellulose (B213188) chain was observed during esterification at 70°C, suggesting an optimal temperature of 50-60°C for that specific reaction. nih.gov

Selectivity: In reactions with multiple reactive sites, temperature can dictate selectivity. For instance, the tosylation of a molecule with both an amino and a hydroxyl group could potentially yield N-tosyl, O-tosyl, or di-tosyl products. A kinetically controlled reaction at low temperature might favor the more nucleophilic site, whereas a thermodynamically controlled reaction at a higher temperature would favor the most stable product. The tosylation of threonine esters, which have both N-H and O-H bonds, often involves careful temperature management, starting with the addition of reagents at 0°C to control the initial reaction rate. researchgate.net

While specific studies detailing a switch from a kinetic to a thermodynamic product for the tosylation of ethyl D-alaninate are not prevalent, the principles remain fundamental. For instance, if a competing O-tosylation of the ester's carbonyl group (forming an unstable intermediate) were possible, it would likely be disfavored under thermodynamically controlled conditions. The general procedure for tosylation often involves cooling the reaction mixture to 0°C before the addition of tosyl chloride to moderate the initial exothermic reaction, and then allowing it to proceed at room temperature. This suggests that kinetic control is often sought to avoid side reactions that might be triggered by higher temperatures.

Advanced Applications of Ethyl Tosyl D Alaninate in Chemical Transformations

Exemplification as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Ethyl tosyl-D-alaninate makes it a valuable starting material, or "chiral building block," in asymmetric synthesis. The goal of using such building blocks is to transfer the existing stereochemical information from the starting material to a new, more complex molecule, thereby controlling the three-dimensional arrangement of atoms in the final product. The pharmaceutical industry, in particular, has a high demand for chiral intermediates to improve drug efficacy and develop single-enantiomer drugs. nih.gov

The primary function of a chiral building block like Ethyl tosyl-D-alaninate is to facilitate the enantioselective construction of new stereocenters. The pre-existing stereocenter at the alpha-carbon of the alanine (B10760859) backbone serves as a control element, directing the stereochemical outcome of subsequent reactions. For instance, reactions at the alpha-position or transformations involving the protected functional groups can be influenced by the steric and electronic properties of the chiral molecule, leading to the preferential formation of one enantiomer or diastereomer over another.

Tosylated amino acid derivatives are recognized as versatile chiral building blocks for creating new stereocenters. nih.gov The synthetic challenge of building specific stereocenters, especially quaternary ones (a carbon atom bonded to four different non-hydrogen groups), has driven the development of methods that utilize such pre-functionalized chiral molecules. nih.gov While numerous strategies exist, including catalytic asymmetric reactions, the use of a chiral synthon like Ethyl tosyl-D-alaninate provides a reliable method to incorporate a specific chiral fragment into a target molecule.

| Reaction Type | Reactant | Reagent | Potential Product Feature | Significance |

|---|---|---|---|---|

| α-Alkylation | Ethyl tosyl-D-alaninate | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., CH₃I) | New stereocenter at the α-carbon | Creates a quaternary α-amino acid derivative with controlled stereochemistry. |

| Ester Reduction | Ethyl tosyl-D-alaninate | Reducing Agent (e.g., LiAlH₄) | Chiral N-tosyl-D-alaninol | Forms a chiral amino alcohol, a key structural motif in many pharmaceuticals and ligands. |

Chiral building blocks are fundamental to the total synthesis of complex natural products and other biologically active molecules. By assembling a larger structure from smaller, enantiomerically pure fragments, chemists can avoid the difficult and often inefficient separation of enantiomers at later stages of a synthesis. Ethyl tosyl-D-alaninate can serve as a key fragment for incorporating a D-alanine unit into larger, architecturally complex molecules such as alkaloids or macrocyclic peptides.

The synthesis of such complex targets often involves a convergent approach, where different chiral fragments are prepared separately and then combined. The robust nature of the tosyl and ethyl protecting groups on Ethyl tosyl-D-alaninate ensures that the chiral integrity of the alanine unit is maintained throughout multiple reaction steps, allowing for its incorporation into advanced intermediates. This strategy is critical in drug discovery, where the precise three-dimensional structure of a molecule is essential for its interaction with biological targets.

Role in Peptide Chemistry and Peptide Bond Formation

Peptide synthesis is a cornerstone of bioorganic chemistry, enabling the creation of hormones, signaling molecules, and therapeutic agents. The process involves the sequential coupling of amino acids via the formation of amide (peptide) bonds. youtube.com A major challenge in this process is controlling the reactivity of the amino and carboxyl groups to ensure that the amino acids are linked in the correct sequence. libretexts.org

Ethyl tosyl-D-alaninate is well-suited for use in solution-phase peptide synthesis (SPPS), a classical method for preparing peptides. nih.gov In this technique, amino acids with protected functional groups are coupled sequentially in a solvent. researchgate.net The use of protecting groups is essential to prevent unwanted side reactions, such as the self-polymerization of an amino acid or the formation of incorrect peptide sequences. libretexts.org

In Ethyl tosyl-D-alaninate, the amino group is protected by the tosyl group, and the C-terminus is protected as an ethyl ester. This dual protection allows for selective reactions. For example, the ethyl ester can be hydrolyzed to reveal a free carboxylic acid, which can then be activated and coupled with the free amino group of another protected amino acid. The tosyl group remains in place to prevent the N-terminus from reacting.

| Functional Group | Protecting Group | Role |

|---|---|---|

| Amino Group (-NH₂) | Tosyl (Ts) | Prevents the N-terminus from forming an unwanted peptide bond. |

| Carboxyl Group (-COOH) | Ethyl Ester (-OEt) | Prevents the C-terminus from reacting until it is selectively deprotected (hydrolyzed). |

In peptide synthesis, the formation of the amide bond requires the "activation" of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of the next amino acid. This is typically achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

The primary role of the N-tosyl group in this context is as a stable protecting group. It is highly resistant to the acidic and basic conditions often used for the removal of other protecting groups, and it is stable to most peptide coupling conditions. This stability makes it useful in synthetic strategies that require an orthogonal protecting group scheme, where different protecting groups can be removed selectively without affecting others. While modern peptide synthesis often favors more labile protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for their milder removal conditions, the robustness of the tosyl group is advantageous in specific solution-phase fragment condensation strategies where harsh conditions might be necessary for other transformations. researchgate.net The electron-withdrawing nature of the tosyl group also reduces the nucleophilicity of the nitrogen it protects, preventing side reactions at that site.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Feature |

|---|---|---|---|

| p-Toluenesulfonyl | Tosyl (Ts) | Harsh; e.g., Na in liquid NH₃, strong acid (HBr) | Very high stability |

| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., Trifluoroacetic Acid - TFA) | Common in solid-phase synthesis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) | Common in solid-phase synthesis; orthogonal to Boc |

Precursor in the Synthesis of Specialized Alanine Derivatives

Beyond its direct use in peptide synthesis, Ethyl tosyl-D-alaninate serves as a versatile precursor for a wide range of specialized D-alanine derivatives. medchemexpress.com The protected functional groups can be chemically modified to introduce new functionalities, leading to novel building blocks for drug discovery and materials science.

For example, the ethyl ester can be reduced to a primary alcohol, yielding N-tosyl-D-alaninol, a chiral amino alcohol. Chiral amino alcohols are important structural motifs in many pharmaceutical compounds and are also used as chiral ligands in asymmetric catalysis. Alternatively, the ester can be converted to other functional groups, such as amides or hydrazides, by reacting it with amines or hydrazine, respectively. These transformations allow for the creation of a library of D-alanine-based compounds with diverse properties and potential applications.

| Reaction | Product | Potential Application |

|---|---|---|

| Reduction of the ester (e.g., with LiBH₄) | N-Tosyl-D-alaninol | Chiral ligand, pharmaceutical intermediate |

| Hydrolysis of the ester (e.g., with NaOH) | N-Tosyl-D-alanine | Intermediate for further peptide coupling |

| Aminolysis of the ester (e.g., with R-NH₂) | N-Tosyl-D-alaninamide | Peptidomimetic, enzyme inhibitor |

| Hydrazinolysis of the ester (e.g., with N₂H₄) | N-Tosyl-D-alanine hydrazide | Precursor for heterocycle synthesis |

Radiosyntheses of Labeled Alanine Analogues for Research Purposes

The development of radiolabeled amino acids is of significant interest for their application in positron emission tomography (PET) imaging, a non-invasive technique used in clinical diagnostics and biomedical research. Ethyl tosyl-D-alaninate serves as a valuable precursor in the synthesis of these imaging agents. Specifically, the tosyl group acts as an excellent leaving group for nucleophilic substitution reactions, facilitating the introduction of radionuclides such as fluorine-18 (B77423) ([¹⁸F]).

In a typical radiosynthesis, the tosylate precursor derived from ethyl D-serine, an analogue of D-alanine, can be subjected to nucleophilic fluorination with [¹⁸F]fluoride. This reaction, followed by deprotection steps, yields optically pure D-3-[¹⁸F]fluoroalanine (D-[¹⁸F]FAla). The use of a tosylated precursor is crucial for achieving efficient radiolabeling under the mild conditions required to handle the short-lived ¹⁸F isotope. Research has demonstrated that 3-[¹⁸F]fluoroalanine can be synthesized from a tosylated Boc-protected serine methyl ester through a two-step radiosynthesis method. While this specific example uses a methyl ester, the principle is directly applicable to the corresponding ethyl ester, ethyl tosyl-D-alaninate.

The resulting radiolabeled alanine analogues are then utilized in preclinical and clinical studies to investigate amino acid metabolism in various diseases, particularly in oncology, where altered amino acid transport and metabolism are hallmarks of cancer cells.

Table 1: Radiosynthesis of Labeled Alanine Analogues

| Precursor | Radionuclide | Key Reaction Step | Product | Application |

|---|---|---|---|---|

| Ethyl tosyl-D-alaninate analogue (from D-serine) | [¹⁸F] | Nucleophilic substitution of the tosyl group | D-3-[¹⁸F]fluoroalanine | PET imaging of amino acid metabolism |

Generation of Modified Amino Acid Structures

The synthesis of non-proteinogenic amino acids and their derivatives is a cornerstone of medicinal chemistry and drug discovery. Ethyl tosyl-D-alaninate provides a chiral scaffold for the synthesis of various modified amino acid structures, including the pharmaceutically important β-lactams. β-Lactams are core structural motifs in a wide range of antibiotics.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. In a potential application, an imine derived from ethyl tosyl-D-alaninate could react with a ketene to produce a chiral β-lactam. The stereochemistry of the starting D-alanine derivative would direct the stereochemical outcome of the cycloaddition, leading to the formation of a specific stereoisomer of the β-lactam product. The N-tosyl group can influence the reactivity and stereoselectivity of the reaction and can be removed or modified in subsequent synthetic steps. For instance, the reaction of ketenes with N-tosyl imines has been shown to predominantly generate cis-β-lactams. nih.gov

This approach allows for the generation of a library of chiral β-lactam derivatives with potential antibacterial activity. The ability to introduce diversity at various positions of the β-lactam ring by choosing different ketene and imine precursors makes this a versatile strategy in medicinal chemistry.

Contributions to Stereoselective Organocatalysis and Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands and auxiliaries is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Ethyl tosyl-D-alaninate and its derivatives have shown potential in this area due to their inherent chirality and functional handles that allow for their incorporation into catalyst and auxiliary designs.

Ligand Design and Chiral Auxiliaries Derived from Tosyl-D-Alaninate

Chiral ligands play a critical role in metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. P,N ligands, which contain both phosphorus and nitrogen donor atoms, are an important class of ligands for asymmetric catalysis. nih.gov The chiral backbone of tosyl-D-alaninate can be utilized in the design of novel P,N ligands. For example, the amino group of D-alanine can be functionalized to introduce a phosphine (B1218219) moiety, while the carboxylate can be modified to coordinate with a metal center.

Furthermore, ethyl tosyl-D-alaninate itself can act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. sigmaaldrich.com In diastereoselective alkylation reactions, for instance, the enolate derived from an N-acyl derivative of ethyl tosyl-D-alaninate can react with an electrophile. The bulky tosyl group and the chiral center of the alanine moiety would direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture completely into a single enantiomer of a product. nih.gov This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. Chiral catalysts are essential for the kinetic resolution step.

In the context of amino acid synthesis, the dynamic kinetic resolution of azlactones (oxazolones) is a valuable method for producing chiral α-amino acids. Chiral catalysts, such as chiral bisguanidinium salts or derivatives of N,N-dimethyl-4-aminopyridine (DMAP), have been shown to be effective in promoting the DKR of azlactones with nucleophiles like oximes or alcohols. rsc.orgnih.gov While specific catalysts derived directly from N-tosyl-D-alaninate for this purpose have not been extensively reported, the principles of organocatalytic DKR suggest that a chiral catalyst incorporating the N-tosyl-D-alaninate scaffold could be designed. Such a catalyst would be expected to preferentially activate one enantiomer of the racemic azlactone towards nucleophilic attack, while the unreacted enantiomer undergoes rapid racemization, ultimately leading to a high yield of the desired enantiomerically pure product.

Table 2: Applications of Ethyl Tosyl-D-Alaninate in Stereoselective Synthesis

| Application Area | Specific Transformation | Role of Ethyl Tosyl-D-Alaninate Derivative | Potential Outcome |

|---|---|---|---|

| Ligand Design | Asymmetric Hydrogenation | Backbone for chiral P,N-ligands | Enantiomerically enriched products |

| Chiral Auxiliary | Diastereoselective Alkylation | Directs the approach of an electrophile | High diastereoselectivity |

| Organocatalysis | Dynamic Kinetic Resolution of Azlactones | Potential chiral catalyst scaffold | Enantiomerically pure α-amino acids |

Mechanistic Insights and Theoretical Chemical Investigations

Mechanistic Pathways of Reactions Involving Ethyl Tosyl-D-Alaninate

The chemical behavior of tosylated compounds like Ethyl tosyl-D-alaninate is largely dictated by the properties of the tosylate group. Its strong electron-withdrawing nature and the stability of the resulting tosylate anion make it an exceptional leaving group in a variety of chemical transformations. fiveable.me This subsection examines the primary mechanistic routes, including nucleophilic substitution and radical processes, that characterize tosylate chemistry.

The tosylate group is frequently employed in organic synthesis to activate alcohols for nucleophilic substitution reactions. fiveable.me When an alcohol is converted to a tosylate, its leaving group ability is enhanced significantly; the pKa of the conjugate acid of the tosylate leaving group (tosic acid, pKa ≈ -2.8) is much lower than that of the hydroxide (B78521) leaving group (water, pKa ≈ 15.7). This conversion allows reactions to proceed under milder conditions, avoiding the strongly acidic environments often required to protonate alcohols. chemistrysteps.com

For chiral molecules such as derivatives of D-alanine, stereochemistry is a critical consideration. Nucleophilic substitution reactions on tosylates derived from primary and secondary alcohols, such as a tosylated D-serine or D-threonine precursor, typically proceed via an Sɴ2 mechanism. chemistrysteps.com In an Sɴ2 reaction, a nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to a simultaneous displacement of the leaving group. reference.com This process results in a predictable inversion of the stereochemical configuration at the chiral center. reference.com This stereochemical control is a major advantage over methods that might involve carbocation intermediates, which can lead to racemization and rearrangements. chemistrysteps.commasterorganicchemistry.com

The general mechanism can be summarized in two steps:

Tosylation: An alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of TsCl and displacing a chloride ion. fiveable.mechemistrysteps.com The base neutralizes the HCl byproduct. Importantly, this step retains the original stereochemistry of the alcohol. chemistrysteps.com

Substitution: A nucleophile attacks the carbon attached to the OTs group, displacing the tosylate anion. The tosylate is an excellent leaving group due to the resonance stabilization of the negative charge across its sulfonate group.

The reactivity of tosylates in nucleophilic substitution can be influenced by modifying the substituents on the aromatic ring of the tosyl group. fiveable.me Electron-withdrawing groups can increase the leaving group's ability, making the compound more reactive, while electron-donating groups can decrease its reactivity. fiveable.me

While tosylates are best known for their role in ionic reactions, they can also participate in radical processes. The involvement of tosylates in radical chemistry has expanded the synthetic utility of these compounds. acs.org One key reaction is the β-elimination of a tosyl radical (Ts•) from a carbon-centered radical. This fragmentation process is a unimolecular reaction where a radical center induces the cleavage of an adjacent carbon-sulfur bond.

The rates of these elimination reactions have been determined using radical clock methodology. acs.org These rates are highly dependent on the substituents attached to the radical center, which influence the stability of the starting radical. acs.org The effect of substituent stabilization on the starting radical plays a dominant role in the fragmentation rate. acs.org

Below is a table summarizing the rate constants for the β-elimination of a tosyl radical from various substituted carbon-centered radicals, demonstrating the influence of the substituent R on the reaction rate.

| Substituent (R) in Ts-CH₂-CH(•)R | **Rate Constant (k) at 293 K (s⁻¹) ** |

| Benzyl | > 1 x 10⁶ |

| Phenyl | 5.2 x 10⁵ |

| Methoxycarbonyl | 1.1 x 10⁵ |

| Cyano | 3.3 x 10⁴ |

| Carbamoyl | 5.6 x 10³ |

| 2-Naphthyl | 4.3 x 10³ |

This table is based on data from "Rate Constants for the β-Elimination of Tosyl Radical from a Variety of Substituted Carbon-Centered Radicals". acs.org

These radical fragmentation reactions are integral to certain synthetic strategies, such as in radical/polar crossover processes where an alkyl radical adds to a molecule like a homoallylic tosylate, leading to cyclization products. acs.org

Computational Studies on Reactivity and Selectivity

Theoretical chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. indexcopernicus.com Computational studies on compounds like Ethyl tosyl-D-alaninate can elucidate reaction mechanisms, predict reactivity, and explain the origins of selectivity, offering insights that are often difficult to obtain through experiments alone. nih.govescholarship.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for electronic structure calculations. duke.eduyoutube.com It is widely used to investigate the properties of molecules and the mechanisms of chemical reactions. youtube.comuni-stuttgart.de For tosylated amino acids, DFT can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like dipole moments. indexcopernicus.com

A computational study on the related molecule Tosyl-D-Proline using DFT at the B3LYP/6-311++G(d,p) level of theory provides a template for how such analyses are conducted. indexcopernicus.com The calculations confirmed that the optimized structure was a true local minimum on the potential energy surface by ensuring there were no imaginary frequencies. indexcopernicus.com Such studies provide fundamental data on the molecule's stability and structure. indexcopernicus.com

| Computed Property | Value for Tosyl-D-Proline |

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Sum of Electronic and Zero-Point Energies | -1213.237899 a.u. |

| Total Dipole Moment | 7.4578 Debye |

| Frequency Analysis | No imaginary frequencies |

This table is based on data from "A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy". indexcopernicus.com

Furthermore, DFT is instrumental in mapping out reaction pathways by calculating the energies of reactants, transition states, and products. escholarship.org This allows for the determination of activation barriers, which are crucial for understanding reaction rates and selectivity. nih.gov By modeling the transition state structures, researchers can gain a deeper understanding of the factors that control the outcome of a reaction, such as the preference for Sɴ2 inversion. nih.gov

For reactions occurring in complex environments, such as in a solvent or within an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. nih.govrsc.org These methods partition the system into two regions: a small, chemically active part (e.g., the substrate and key catalytic residues) which is treated with a high-level QM method, and the larger surrounding environment (e.g., the rest of the protein and solvent) which is described by a computationally less expensive MM force field. frontiersin.org

QM/MM simulations are essential for studying enzymatic reactions, as they can model bond-making and bond-breaking processes within the full context of the enzyme's electrostatic and steric environment. nih.govresearchgate.netdntb.gov.ua For a substrate like a tosylated amino acid derivative, a QM/MM study could model its interaction with a catalyzing enzyme, identifying key residues involved in substrate binding and transition state stabilization. frontiersin.org This approach allows for the calculation of activation barriers and reaction free energies in a realistic biological setting, providing insights into the sources of an enzyme's catalytic power and selectivity. nih.govfrontiersin.org

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govnih.gov MD is a powerful tool for studying the interactions between a ligand, such as Ethyl tosyl-D-alaninate, and its biological target, like a protein receptor or enzyme. nih.govresearchgate.net

By simulating the ligand-protein complex, MD can reveal:

Binding Modes: The preferred orientation and conformation of the ligand within the binding site. mdpi.com

Conformational Changes: How the protein and ligand structures change upon binding. nih.gov

Interaction Stability: The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and their persistence over time. mdpi.com

Binding Pathways: How a ligand might enter and exit a binding site. mdpi.com

These simulations are driven by a force field, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov Analysis of MD trajectories can be used to calculate thermodynamic properties, such as the free energy of binding, providing a quantitative measure of ligand affinity. mdpi.com Such insights are invaluable for understanding biological recognition processes. nih.gov

Derivatization, Analog Synthesis, and Stereochemical Considerations

Design and Synthesis of Novel Ethyl Tosyl-D-Alaninate Analogs

The modification of Ethyl tosyl-D-alaninate at its ester and N-substituent positions, as well as its incorporation into larger molecular frameworks, opens avenues for creating a diverse range of chemical entities.

The ethyl ester and the N-tosyl group of Ethyl tosyl-D-alaninate are amenable to various chemical transformations, enabling the synthesis of a wide array of derivatives.

Ester Modifications: The ethyl ester group can be hydrolyzed under basic conditions to yield N-tosyl-D-alanine. Conversely, it can undergo transesterification in the presence of a different alcohol and a suitable catalyst to afford other ester analogs.

N-Substituent Modifications: The tosyl (p-toluenesulfonyl) group is a robust protecting group for the amine. However, it can be removed under specific reductive conditions. More commonly, the sulfonamide nitrogen can undergo further substitution, such as N-alkylation, to introduce additional diversity. The direct N-alkylation of α-amino acid esters with alcohols, using a ruthenium catalyst, has been shown to proceed with high retention of stereochemistry, a method applicable to tosylated substrates. d-nb.info

A key transformation of the parent N-tosyl-D-alanine is its conversion to the corresponding acyl chloride, N-tosyl-D-alaninyl chloride. This is typically achieved by reacting N-tosyl-D-alanine with a chlorinating agent like thionyl chloride. prepchem.com This highly reactive intermediate serves as a precursor for the synthesis of a variety of amides and other carbonyl derivatives.

The chiral nature of Ethyl tosyl-D-alaninate makes it a valuable synthon for constructing complex molecules with defined stereochemistry, including heterocyclic compounds and phosphonopeptides.

Heterocyclic Scaffolds: The functional groups of Ethyl tosyl-D-alaninate can be utilized in cyclization reactions to form various heterocyclic systems. For example, derivatives of β-alanines have been used to synthesize substituted dihydropyrimidinediones and tetrahydropyridones. nih.gov Similar strategies can be envisioned for Ethyl tosyl-D-alaninate, where the amino and ester functionalities can be manipulated to participate in ring-forming reactions.

Phosphonopeptide Scaffolds: Phosphonopeptides, where a phosphonamidate or phosphonate (B1237965) ester linkage replaces a standard peptide bond, are of significant interest as enzyme inhibitors. Ethyl tosyl-D-alaninate can be a key component in the synthesis of these peptide mimics. For instance, N-protected aminoalkylphosphonochloridates can be coupled with amino acid esters, such as methyl D-alaninate, to form the phosphonamidate bond. nih.gov These phosphonopeptides have been investigated as inhibitors of bacterial enzymes like D-alanine:D-alanine ligase. nih.gov

Below is a table summarizing the types of modifications and scaffold incorporations involving Ethyl tosyl-D-alaninate and its close analogs.

| Modification Type | Reactant/Functional Group | Product Type | Potential Application |

| Ester Modification | Hydrolysis (e.g., NaOH) | Carboxylic Acid (N-tosyl-D-alanine) | Precursor for amide synthesis |

| Transesterification (e.g., R'OH, catalyst) | Different Ester (N-tosyl-D-alanine R' ester) | Modified solubility/reactivity | |

| N-Substituent Modification | N-Alkylation (e.g., R-OH, Ru-catalyst) | N-Alkyl-N-tosyl-D-alanine ester | Increased structural complexity |

| Conversion to Acyl Chloride (e.g., SOCl₂) | N-tosyl-D-alaninyl chloride | Reactive intermediate | |

| Scaffold Incorporation | Coupling with Phosphonochloridates | Phosphonopeptide | Enzyme inhibitors |

| Intramolecular Cyclization | Heterocycle (e.g., lactams) | Bioactive molecules |

Chirality Transfer and Stereochemical Integrity in Transformations

Maintaining the D-configuration at the α-carbon is crucial when using Ethyl tosyl-D-alaninate as a chiral precursor. Racemization and epimerization are potential side reactions that can compromise the enantiopurity of the final product.

The primary mechanism for the loss of stereochemical integrity in amino acid derivatives is the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate, which can be protonated from either face. mdpi.com

Several factors can influence the rate of this process:

Base: The strength and concentration of the base used in a reaction are critical. Strong bases can readily deprotonate the α-carbon, leading to racemization. nih.gov For instance, in N-arylation reactions of amino acid esters, strong bases like sodium tert-butoxide can cause complete racemization, necessitating the use of weaker bases. nih.gov

Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures increase the likelihood of racemization. nih.gov

Activation Method: In peptide coupling reactions, the method used to activate the carboxylic acid group is a major determinant of epimerization. The formation of highly reactive intermediates, such as oxazolones, is a well-known pathway for racemization. biosynth.com

The table below outlines key factors and their impact on the stereochemical integrity of amino acid esters.

| Factor | Condition Promoting Racemization/Epimerization | Rationale |

| Base | Strong bases (e.g., alkoxides) | Increased rate of α-proton abstraction. nih.gov |

| Solvent | Polar aprotic solvents may stabilize enolate intermediates. | Stabilization of the planar intermediate allows for reprotonation from either face. |

| Temperature | High temperatures | Provides energy to overcome the activation barrier for deprotonation. |

| Reaction Time | Prolonged exposure to basic or harsh conditions | Increases the probability of the racemization event occurring. nih.gov |

| Carboxyl Activation | Formation of oxazolone (B7731731) intermediates | The oxazolone ring is prone to tautomerization, leading to loss of stereochemistry. biosynth.com |

Several strategies are employed to mitigate the risk of racemization and ensure the stereochemical integrity of Ethyl tosyl-D-alaninate during its transformations.

Use of Mild Bases: Employing weaker, non-nucleophilic bases helps to avoid the deprotonation of the α-carbon.

Low Temperatures: Conducting reactions at low temperatures reduces the rate of undesired side reactions, including racemization.

Coupling Reagents and Additives: In peptide synthesis, the use of coupling reagents that minimize the formation of oxazolone intermediates is crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization by forming active esters that are less prone to this side reaction. peptide.com

N-to-C Peptide Synthesis: Traditional peptide synthesis proceeds from the C-terminus to the N-terminus. An alternative N-to-C elongation strategy can significantly reduce epimerization, particularly when using additives like N-hydroxy pyridone. nih.gov

Memory of Chirality: In certain intramolecular reactions, such as the cyclization of haloalkyl-substituted α-amino esters, high enantiospecificity can be achieved even under conditions that might be expected to cause racemization. This phenomenon, known as "memory of chirality," relies on the transient existence of a chiral enolate intermediate. polimi.it

Research Applications of Modified Ethyl Tosyl-D-Alaninate Structures

The analogs and derivatives synthesized from Ethyl tosyl-D-alaninate are valuable as chiral building blocks for creating more complex molecules with potential applications in medicinal chemistry and catalysis. nih.gov

The primary application of these modified structures is in the synthesis of peptidomimetics and other bioactive molecules. For example, phosphonopeptide analogs of D-alanyl-D-alanine are designed as inhibitors of bacterial cell wall biosynthesis enzymes, such as D-alanine:D-alanine ligase and VanX, which are crucial for bacterial survival and implicated in antibiotic resistance. nih.govsci-hub.ru The D-alanine motif is essential for the biological activity of these targets, making derivatives of Ethyl tosyl-D-alaninate key starting materials for the development of novel antibacterial agents.

Furthermore, the incorporation of D-amino acids into peptides can enhance their proteolytic stability and modulate their pharmacological properties. Therefore, derivatives of Ethyl tosyl-D-alaninate are used in the synthesis of peptide-based drugs with improved therapeutic profiles. The development of enantiopure unnatural amino acids from chiral precursors like serine (a structural relative of alanine) highlights the broad utility of such building blocks in creating pharmaceutical scaffolds. nih.gov

As Building Blocks in Biologically Relevant Molecule Synthesis

The stereochemically defined structure of Ethyl tosyl-D-alaninate makes it a valuable precursor in the asymmetric synthesis of complex organic compounds, including heterocyclic structures and amino alcohols, which are core components of many pharmaceuticals. The tosyl group, serving as a robust protecting group for the amine, can also function as a leaving group under certain conditions, facilitating cyclization and substitution reactions.

One significant application of tosylated amino acid esters is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a common method for β-lactam synthesis. Chiral auxiliaries or chiral reactants are often employed to control the stereochemistry of the resulting four-membered ring. While direct examples of Ethyl tosyl-D-alaninate in this specific reaction are not extensively documented in readily available literature, the principle of using chiral amino acid derivatives to induce stereoselectivity is well-established. For instance, chiral imines derived from amino acid esters can react with ketenes to produce chiral β-lactams with high diastereoselectivity. The stereocenter of the D-alanine moiety in Ethyl tosyl-D-alaninate can influence the stereochemical outcome of such cycloadditions.

Furthermore, Ethyl tosyl-D-alaninate can serve as a precursor for the synthesis of chiral amino alcohols. These motifs are present in numerous natural products and pharmaceutical agents, including some antiviral and kinase inhibitors. The synthesis of amino alcohols from amino acid esters typically involves the reduction of the ester functionality. The stereochemistry at the α-carbon is retained during this process, yielding enantiomerically pure amino alcohols. These chiral amino alcohols can then be incorporated into larger, more complex bioactive molecules.

The versatility of Ethyl tosyl-D-alaninate as a building block is further demonstrated in its potential use in the synthesis of enzyme inhibitors. For example, D-alanine is a crucial component of the bacterial cell wall, and inhibitors of enzymes involved in its metabolism, such as D-alanine-D-alanine ligase, are effective antibiotics. The chiral structure of Ethyl tosyl-D-alaninate can be exploited to design and synthesize substrate analogs that act as competitive inhibitors for these enzymes.

Table 1: Examples of Biologically Relevant Molecules Synthesized from Chiral Amino Acid Precursors

| Class of Compound | Synthetic Strategy | Key Features of Precursor |

|---|---|---|

| β-Lactams | Staudinger [2+2] Cycloaddition | Chiral imine formation |

| Amino Alcohols | Reduction of ester | Defined stereocenter |

| Enzyme Inhibitors | Substrate analog design | Specific stereochemistry |

As Probes for Mechanistic Chemical Biology Studies

The development of chemical probes is essential for elucidating the mechanisms of biological processes. These tools, often derived from bioactive molecules, are designed to interact with specific biological targets and report on their function, localization, or interactions. Ethyl tosyl-D-alaninate and its derivatives can be engineered to serve as such probes.

A key strategy in chemical probe design is the incorporation of a reporter group, such as a fluorescent dye or a photoaffinity label, onto a scaffold that directs the probe to its target. The tosyl group in Ethyl tosyl-D-alaninate can be strategically replaced or modified to attach such reporters. For instance, ligand-directed tosyl (LDT) chemistry has emerged as a powerful tool for the site-specific labeling of endogenous proteins in living cells. nih.gov This technique utilizes a ligand that binds to the target protein to deliver a tosyl-containing reactive group, which then forms a covalent bond with a nearby nucleophilic residue on the protein. While not directly using Ethyl tosyl-D-alaninate, this demonstrates the utility of the tosyl group in probe development. A derivative of Ethyl tosyl-D-alaninate could be designed with a specific ligand to target a protein of interest, enabling the study of its interactions and function in a cellular context.

Fluorescent probes are widely used to visualize and track biological molecules and processes. Ethyl tosyl-D-alaninate can serve as a chiral scaffold for the synthesis of fluorescent probes. By coupling a fluorophore to the alaninate (B8444949) backbone, probes can be designed to investigate enzyme mechanisms or receptor binding. The stereochemistry of the D-alanine moiety can be crucial for specific binding to the active site of an enzyme or a receptor pocket, ensuring that the probe reports on the intended biological target.

Photoaffinity probes are another important class of chemical tools used to identify and map the binding sites of ligands on their target proteins. nih.gov These probes typically contain a photoreactive group that, upon irradiation with light, forms a highly reactive species that covalently crosslinks to the binding site. Ethyl tosyl-D-alaninate could be modified to incorporate a photoreactive moiety, such as a diazirine or an azide, creating a photoaffinity probe. The inherent chirality of the probe would ensure stereospecific binding to the target, allowing for precise identification of the ligand-binding domain.

Table 2: Potential Applications of Ethyl tosyl-D-alaninate Derivatives as Chemical Probes

| Probe Type | Modification Strategy | Application |

|---|---|---|

| Ligand-Directed Probe | Attachment of a specific ligand | Site-specific protein labeling |

| Fluorescent Probe | Conjugation with a fluorophore | Studying enzyme kinetics and receptor binding |

| Photoaffinity Probe | Incorporation of a photoreactive group | Identifying and mapping ligand-binding sites |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is indispensable for the molecular-level characterization of Ethyl tosyl-D-alaninate, confirming its covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Ethyl tosyl-D-alaninate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. The expected chemical shifts (δ) for Ethyl tosyl-D-alaninate are predicted based on the constituent fragments: the D-alanine ethyl ester moiety and the p-toluenesulfonyl (tosyl) group. The signals would include a triplet and a quartet for the ethyl ester protons, a doublet and a quartet for the alanine (B10760859) core protons, a singlet for the tosyl methyl group, and two doublets for the aromatic protons of the tosyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃ ) | ~1.2 | Triplet | ~7.1 |

| Tosyl (-CH₃ ) | ~2.4 | Singlet | N/A |

| Alanine (-CH₃ ) | ~1.4 | Doublet | ~7.2 |

| Ethyl (-OCH₂ CH₃) | ~4.1 | Quartet | ~7.1 |

| Alanine α-CH | ~4.0 | Quartet | ~7.2 |

| Aromatic CH (ortho to SO₂) | ~7.8 | Doublet | ~8.2 |

| Aromatic CH (ortho to CH₃) | ~7.3 | Doublet | ~8.0 |

| N-H | Variable | Broad Singlet/Doublet | Variable |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. oregonstate.edulibretexts.org The chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms. mdpi.com Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic and sp³-hybridized carbons appear at characteristic intermediate and upfield regions, respectively. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-OCH₂CH₃ ) | ~14 |

| Tosyl (-CH₃ ) | ~21 |

| Alanine (-CH₃ ) | ~18 |

| Alanine α-CH | ~55 |

| Ethyl (-OCH₂ CH₃) | ~62 |

| Aromatic CH | ~127-130 |

| Aromatic C-SO₂ | ~135 |

| Aromatic C-CH₃ | ~144 |

| Carbonyl (C=O) | ~171 |

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of Ethyl tosyl-D-alaninate and for gaining structural insights through the analysis of its fragmentation patterns. libretexts.org Using techniques like Electron Ionization (EI), a molecular ion peak (M⁺) corresponding to the exact mass of the molecule is observed.

The fragmentation of N-protected amino acid esters in EI-MS often follows predictable pathways. nih.gov Key fragmentation patterns for Ethyl tosyl-D-alaninate would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond adjacent to the carbonyl group.

Formation of the tropylium (B1234903) cation: Cleavage of the C-S bond of the tosyl group, followed by rearrangement can produce a characteristic peak at m/z 91.

Cleavage of the N-S bond: Fragmentation of the sulfonamide linkage.

Loss of the entire ester group: Cleavage at the α-carbon to lose the -COOCH₂CH₃ moiety.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating Ethyl tosyl-D-alaninate from impurities and for the critical task of determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing both the chemical purity and the enantiomeric excess (e.e.) of Ethyl tosyl-D-alaninate. csfarmacie.cz For determining enantiomeric excess, chiral HPLC is employed, utilizing a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. chromatographytoday.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of N-derivatized amino acids. A typical method would involve:

Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral column.

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol (B145695) is common for normal-phase separations. csfarmacie.cz For reversed-phase separations, mixtures of water, methanol, or acetonitrile (B52724) are used. phenomenex.com

Detection: UV detection is standard, as the tosyl group provides a strong chromophore.

The successful separation would result in two distinct peaks, one for the D-enantiomer and one for the L-enantiomer. The enantiomeric excess is calculated from the integrated areas of these two peaks.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily for monitoring the progress of reactions and for preliminary purity assessment. crsubscription.com For Ethyl tosyl-D-alaninate, a silica (B1680970) gel plate typically serves as the stationary phase. researchgate.net

A solvent system (mobile phase) is chosen to achieve good separation between the product and any starting materials or byproducts. A common system for amino acids and their less polar derivatives is a mixture of n-butanol, acetic acid, and water. researchgate.net However, care must be taken as acidic conditions on a silica plate can potentially cause hydrolysis of the ethyl ester back to the carboxylic acid, which would appear as a separate, more polar spot. chromforum.org

After development, the plate is visualized. Since the tosyl group is UV-active, the spot corresponding to Ethyl tosyl-D-alaninate can be seen under a UV lamp (typically at 254 nm). The retention factor (Rf) value is calculated to characterize its mobility in the specific solvent system.

X-ray Crystallography for Definitive Absolute Configuration Assignment

While spectroscopic and chromatographic methods provide strong evidence for the structure and enantiomeric purity of a compound, X-ray crystallography stands as the unequivocal technique for determining its three-dimensional structure and absolute configuration in the solid state. nih.govwikipedia.org

To perform this analysis, a single, high-quality crystal of Ethyl tosyl-D-alaninate must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined.

For chiral molecules, this technique allows for the unambiguous assignment of the R/S or D/L configuration at the stereocenter. wf-page.net By solving the crystal structure, the spatial arrangement of the four substituents (the tosylamino group, the carboxylate group, the methyl group, and the hydrogen atom) around the α-carbon can be visualized, providing definitive proof of the "D" configuration of the alanine core.

Outlook and Future Research Directions in Ethyl Tosyl D Alaninate Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals like Ethyl tosyl-D-alaninate is increasingly scrutinized through the lens of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.gov Future research will likely focus on moving away from traditional synthetic methods that rely on hazardous reagents and volatile organic solvents.

One promising direction is the adoption of bio-based and biodegradable solvents. researchgate.net For instance, ethyl lactate (B86563), itself a derivative of a natural product, has emerged as a viable green solvent for various organic transformations, including the synthesis of imines and other condensation reactions. researchgate.netgordon.edu Research into the use of such solvents for the tosylation of D-alanine and subsequent esterification could significantly reduce the environmental footprint of Ethyl tosyl-D-alaninate production.

Another area of innovation lies in the development of solvent-free reaction conditions. Methodologies like solid-liquid phase transfer catalysis (PTC) and acidic catalysis in dry media have shown success in the eco-friendly synthesis of aromatic esters. nih.gov Applying these techniques to the synthesis of Ethyl tosyl-D-alaninate could lead to simplified procedures, reduced waste, and lower energy consumption. nih.gov Furthermore, the use of isopropenyl esters as green acylating agents, which produce acetone (B3395972) as a benign byproduct, represents another sustainable alternative to traditional methods. nih.gov

| Green Synthesis Strategy | Potential Application to Ethyl tosyl-D-alaninate Synthesis | Expected Benefits |

| Use of Bio-solvents | Replacing traditional solvents like toluene (B28343) or dichloromethane (B109758) with ethyl lactate or 2-methyltetrahydrofuran. researchgate.net | Reduced toxicity and improved biodegradability of the overall process. |

| Solvent-Free Catalysis | Employing solid-supported catalysts or microwave activation for tosylation and esterification steps. nih.gov | Elimination of solvent waste, potential for higher reaction rates, and energy efficiency. |

| Alternative Reagents | Utilizing greener tosylating agents or replacing hazardous coupling reagents with enzymatic or biocatalytic methods. nih.gov | Reduced generation of toxic byproducts and milder reaction conditions. |

Expansion of Catalytic and Asymmetric Applications

Ethyl tosyl-D-alaninate is a chiral molecule, and its value is intrinsically linked to its role in asymmetric synthesis—the selective production of one enantiomer of a chiral product. du.ac.in While it is already used as a chiral building block, future research is expected to expand its applications in catalytic and asymmetric reactions.

The development of novel chiral ligands and catalysts derived from Ethyl tosyl-D-alaninate is a key area for exploration. The tosyl group can be a versatile handle for further functionalization, allowing for the creation of a library of ligands for various metal-catalyzed asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. researchgate.net

Furthermore, the principles of enzymatic catalysis offer significant opportunities. nih.gov Enzymes, operating under mild, aqueous conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov Research into enzymes that can selectively recognize and transform Ethyl tosyl-D-alaninate or its derivatives could lead to highly efficient and sustainable synthetic routes for complex chiral molecules. nih.gov This could involve using Ethyl tosyl-D-alaninate as a substrate for enzymatic modifications or incorporating it into larger molecules through biocatalytic processes.

| Catalytic Application | Description | Potential Impact |

| Chiral Ligand Development | Synthesis of new phosphine (B1218219), amine, or N-heterocyclic carbene ligands from Ethyl tosyl-D-alaninate for asymmetric metal catalysis. | Access to new catalytic systems with unique reactivity and selectivity profiles. |

| Organocatalysis | Use of Ethyl tosyl-D-alaninate as a precursor for novel organocatalysts, leveraging its inherent chirality. nih.gov | Development of metal-free catalytic systems, which are often more sustainable and less toxic. |

| Biocatalysis | Employing enzymes like lipases or proteases for the kinetic resolution of racemic mixtures using Ethyl tosyl-D-alaninate or for its selective transformation. nih.gov | Highly enantioselective syntheses under environmentally friendly conditions. |

Exploration of Unprecedented Reactivities and Transformations

Beyond its established role as a chiral building block, the unique combination of a tosyl group, an ester, and a chiral center in Ethyl tosyl-D-alaninate suggests the potential for novel and unprecedented chemical transformations. Future research will likely focus on uncovering and harnessing this latent reactivity.

One area of interest is the exploration of transition-metal-catalyzed reactions that activate the C-N or C-S bonds of the tosyl group. Such transformations could lead to novel methods for amination, sulfonylation, or cross-coupling reactions, where the tosyl group acts as a leaving group or a directing group.

Additionally, the development of novel cyclization reactions involving Ethyl tosyl-D-alaninate could provide access to a wide range of heterocyclic compounds. For example, intramolecular reactions could be designed to form chiral pyrrolidines, piperidines, or other nitrogen-containing ring systems that are prevalent in pharmaceuticals and natural products. nih.gov The stereocenter of the D-alanine moiety would be expected to exert significant control over the stereochemical outcome of these cyclizations.

| Reaction Class | Potential Transformation of Ethyl tosyl-D-alaninate | Resulting Products |

| C-H Activation | Directed C-H functionalization of the ethyl or tosyl group, guided by the amino acid backbone. | Novel substituted alanine (B10760859) derivatives with potential applications in medicinal chemistry. |

| Radical Chemistry | Photoredox or electrochemical methods to generate radical intermediates from Ethyl tosyl-D-alaninate for novel bond formations. | Access to complex molecular architectures that are difficult to synthesize using traditional methods. |

| Rearrangement Reactions | Catalytic or thermally induced rearrangements to form new ring systems or functional groups. | Discovery of fundamentally new chemical reactions and molecular scaffolds. |

Synergistic Integration with Flow Chemistry and High-Throughput Experimentation

The future of chemical research, both in academia and industry, is increasingly reliant on automation and data-driven methodologies. youtube.com The synergistic integration of Ethyl tosyl-D-alaninate chemistry with flow chemistry and high-throughput experimentation (HTE) promises to accelerate the pace of discovery and optimization. seqens.com

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. nih.gov Applying HTE to the synthesis and application of Ethyl tosyl-D-alaninate would enable the rapid identification of optimal conditions for its production and the discovery of new reactions and applications. seqens.comnih.gov This data-rich approach can significantly reduce the time and resources required for research and development. youtube.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better process control, and easier scalability. acs.org Developing continuous-flow processes for the synthesis of Ethyl tosyl-D-alaninate could lead to more efficient and safer manufacturing processes. researchgate.net Furthermore, the integration of flow chemistry with in-line purification and analysis can create fully automated systems for the synthesis and screening of Ethyl tosyl-D-alaninate derivatives. uc.pt

| Technology | Application in Ethyl tosyl-D-alaninate Research | Key Advantages |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions for the synthesis and functionalization of Ethyl tosyl-D-alaninate. seqens.com | Accelerated discovery and optimization; generation of large datasets for machine learning applications. youtube.comnih.gov |

| Flow Chemistry | Development of continuous manufacturing processes for Ethyl tosyl-D-alaninate; performing hazardous reactions more safely. acs.orgresearchgate.net | Improved safety, scalability, and process control; potential for integration with other automated technologies. uc.pt |

| Automated Synthesis Platforms | Combining robotics, HTE, and flow chemistry to create automated workflows for the synthesis and testing of libraries of Ethyl tosyl-D-alaninate derivatives. iciq.org | Increased research productivity; enabling the exploration of a wider chemical space. |

Q & A

Basic: What are the optimal synthetic pathways for Ethyl tosyl-D-alaninate, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves D-alanine protection via tosylation followed by esterification. Key steps include:

- Protection: React D-alanine with tosyl chloride in alkaline conditions (e.g., NaOH) to form the tosylamide intermediate .

- Esterification: Use ethanol in acidic media (e.g., H₂SO₄) to esterify the carboxyl group.

- Purity Control: Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess. Cross-validate with by analyzing splitting patterns in the α-proton region (δ 3.5–4.5 ppm) .

Advanced: How can computational methods elucidate reaction mechanisms involving Ethyl tosyl-D-alaninate?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and energy barriers for tosyl group migration or ester hydrolysis. Software like Gaussian or ORCA can model steric and electronic effects .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics. Compare simulated activation energies with experimental DSC or kinetic data .

Basic: Which spectroscopic techniques are most effective for characterizing Ethyl tosyl-D-alaninate?

Methodological Answer:

- NMR: and identify functional groups (e.g., tosyl CH₃ at δ 2.4 ppm, ester carbonyl at ~170 ppm).

- IR: Confirm ester C=O (~1740 cm⁻¹) and sulfonamide S=O (~1360/1170 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Advanced: How should researchers resolve contradictions between HPLC and NMR purity assessments?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine chiral HPLC, integration, and circular dichroism (CD).

- Limit of Detection (LOD) Analysis: Assess whether impurities fall below NMR detection thresholds (typically ~1-5% vs. HPLC’s 0.1%).

- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to correlate data from both methods .

Basic: What protocols ensure the stability of Ethyl tosyl-D-alaninate under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf life at 25°C.

- Protective Measures: Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

Advanced: How can Design of Experiments (DoE) optimize Ethyl tosyl-D-alaninate synthesis?

Methodological Answer:

- Factorial Design: Vary factors (temperature, catalyst loading, solvent ratio) to identify yield maxima.

- Response Surface Methodology (RSM): Model interactions between variables using software like Minitab or JMP.

- Robustness Testing: Validate optimal conditions with 3-5 replicate batches .

Basic: What are best practices for presenting Ethyl tosyl-D-alaninate data in publications?

Methodological Answer:

- Tables: Include processed data (e.g., yields, ee%) in the main text; raw data (e.g., chromatograms) in appendices.

- Figures: Use high-resolution spectra with annotated peaks. For kinetics, plot ln(k) vs. 1/T for Arrhenius analysis.

- Reproducibility: Document detailed synthetic procedures and instrument parameters (e.g., HPLC gradient programs) .

Advanced: How to assess the pharmacological activity of Ethyl tosyl-D-alaninate derivatives?

Methodological Answer:

- In Vitro Assays: Test enzyme inhibition (e.g., proteases) using fluorogenic substrates. Calculate IC₅₀ via nonlinear regression.

- Molecular Docking: Screen derivatives against target proteins (e.g., PDB entries) using AutoDock Vina.

- ADMET Prediction: Use tools like SwissADME to predict bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。